molecular formula C12H13ClN2O B12831591 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B12831591
M. Wt: 236.70 g/mol
InChI Key: PFTJVNMNBGTQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a chemical compound with the molecular formula C11H12ClN3O. It is known for its unique structure, which includes a chloro-substituted indazole ring fused with a tetrahydropyran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves the reaction of 5-chloroindazole with tetrahydro-2H-pyran-2-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
  • 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

5-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands out due to its unique indazole structure fused with a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H13ClN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2

InChI Key

PFTJVNMNBGTQEO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Cl)C=N2

Origin of Product

United States

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